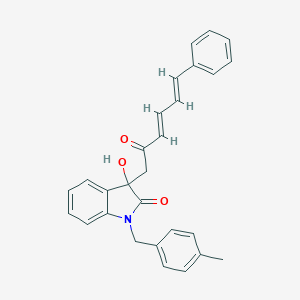![molecular formula C21H16N2O2S B253024 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMB and is a benzamide derivative. The synthesis of this compound is relatively simple, and it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been shown to have significant anti-inflammatory and antioxidant effects. It has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is its relatively simple synthesis method. It is also a stable compound and can be easily stored for extended periods. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of its potential applications in the field of nanotechnology, where it could be used as a fluorescent probe or as a component in the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and significant anti-inflammatory and antioxidant effects make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with 1,3-benzothiazole-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with an acid chloride derivative of 4-aminophenyl in the presence of a base such as triethylamine to yield the final product.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
|---|---|
Formule moléculaire |
C21H16N2O2S |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24) |
Clé InChI |
DELVZQQIUARMNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)


![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![1-Allyl-3-[2-(4-amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B252987.png)